molecular formula C12H16N2O B3323210 (4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole CAS No. 1620588-66-0

(4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole

Cat. No. B3323210
CAS RN: 1620588-66-0
M. Wt: 204.27 g/mol
InChI Key: HACGYFCGBPVQLQ-HCCKASOXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole (4S-sec-BP2) is a heterocyclic compound that is widely used in the synthesis of various organic molecules. It is a versatile building block for the synthesis of a number of compounds, including those with therapeutic and pharmaceutical applications. 4S-sec-BP2 has been studied extensively in the laboratory and is used in a variety of synthetic and research applications.

Scientific Research Applications

(4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is widely used in scientific research as a building block for the synthesis of a variety of compounds. It is used in the synthesis of heterocyclic compounds, such as indoles and oxazoles, as well as in the synthesis of organometallic compounds. It is also used in the synthesis of pharmaceuticals, such as antifungals, antibiotics, and antivirals. In addition, (4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is used as a starting material for the synthesis of a number of bioactive compounds, including those with antitumor, antibacterial, and antiviral activities.

Mechanism of Action

The mechanism of action of (4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is not fully understood. However, it is believed to act as an electrophile, forming a covalent bond with the nucleophilic atom of the target molecule. This covalent bond is then broken down by the action of a nucleophile, leading to the formation of a new molecule.
Biochemical and Physiological Effects
The biochemical and physiological effects of (4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole are not well understood. However, it is believed to have a number of beneficial effects, including anti-inflammatory, anti-bacterial, and anti-fungal activities. In addition, (4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole has been shown to inhibit the growth of various types of cancer cells in vitro.

Advantages and Limitations for Lab Experiments

The main advantage of using (4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole in laboratory experiments is its versatility. It can be used in a variety of synthetic and research applications, and its reactivity makes it an ideal building block for the synthesis of a wide range of compounds. However, (4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole is relatively expensive and its reactivity can make it difficult to work with in some applications.

Future Directions

There are a number of potential future directions for the use of (4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole. These include the development of new synthetic methods for the synthesis of heterocyclic compounds, the development of new pharmaceuticals based on (4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, and the exploration of its potential therapeutic and biological activities. In addition, further research is needed to better understand the biochemical and physiological effects of (4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole, as well as to explore its potential applications in other fields, such as nanotechnology.

properties

IUPAC Name

(4S)-4-butan-2-yl-2-pyridin-2-yl-4,5-dihydro-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O/c1-3-9(2)11-8-15-12(14-11)10-6-4-5-7-13-10/h4-7,9,11H,3,8H2,1-2H3/t9?,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACGYFCGBPVQLQ-HCCKASOXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1COC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)[C@H]1COC(=N1)C2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 2
(4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 3
(4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 4
(4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 5
(4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole
Reactant of Route 6
(4S)-4-(sec-Butyl)-2-(pyridin-2-yl)-4,5-dihydrooxazole

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